H-D-Val-Obzl.HCl
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Overview
Description
H-D-Val-Obzl.HCl, also known as L-valine benzyl ester hydrochloride, is a derivative of the amino acid valine. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine. It is recognized for its role in the synthesis of peptides and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Val-Obzl.HCl typically involves the esterification of valine with benzyl alcohol in the presence of hydrogen chloride gas. The process can be summarized as follows :
Stage 1: Valine is dissolved in dichloroethane, and iron (III) chloride is added as a catalyst. Hydrogen chloride gas is introduced at a controlled rate, and the reaction is carried out at room temperature for 30 minutes.
Stage 2: Benzyl alcohol is added to the reaction mixture, and hydrogen chloride gas is continuously introduced under reflux conditions for 3 hours. The reaction mixture is then filtered to remove the catalyst, and the solvent is removed by vacuum distillation. The product is recrystallized from dichloroethane to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
H-D-Val-Obzl.HCl undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols.
Hydrolysis: Breaking down into valine and benzyl alcohol in the presence of water and acid or base.
Substitution: Reactions where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Esterification: Benzyl alcohol, hydrogen chloride gas, iron (III) chloride as a catalyst.
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Hydrolysis: Valine and benzyl alcohol.
Substitution: Depending on the nucleophile used, different substituted valine derivatives can be formed.
Scientific Research Applications
H-D-Val-Obzl.HCl has a wide range of applications in scientific research :
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Studied for its role in protein synthesis and as a model compound for amino acid derivatives.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Used in the production of various chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of H-D-Val-Obzl.HCl involves its role as a precursor in the synthesis of peptides and proteins. It acts by providing the valine moiety, which is incorporated into the growing peptide chain during protein synthesis. The benzyl ester group can be selectively removed under mild conditions, allowing for the controlled release of valine .
Comparison with Similar Compounds
Similar Compounds
L-Valine: The parent amino acid from which H-D-Val-Obzl.HCl is derived.
L-Valine methyl ester hydrochloride: Another ester derivative of valine, but with a methyl group instead of a benzyl group.
L-Valine ethyl ester hydrochloride: Similar to this compound but with an ethyl group.
Uniqueness
This compound is unique due to its benzyl ester group, which provides specific reactivity and stability compared to other ester derivatives. This makes it particularly useful in peptide synthesis and as a building block in organic chemistry .
Properties
IUPAC Name |
benzyl (2R)-2-amino-3-methylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUNABFUHGBCMF-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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